molecular formula C14H10ClFO3 B6402614 2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid CAS No. 1262008-18-3

2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid

Cat. No.: B6402614
CAS No.: 1262008-18-3
M. Wt: 280.68 g/mol
InChI Key: SSVVZPVNEWYOMW-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2-chloro-5-bromobenzoic acid with 2-fluoro-5-methoxyphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzoic Acids: Formed through substitution reactions.

Scientific Research Applications

2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro, fluoro, and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 2-Fluoro-5-methoxybenzoic acid
  • 2-Chloro-5-fluorobenzoic acid

Uniqueness

2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid is unique due to the combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-5-13(16)10(7-9)8-2-4-12(15)11(6-8)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVZPVNEWYOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690141
Record name 4-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-18-3
Record name 4-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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